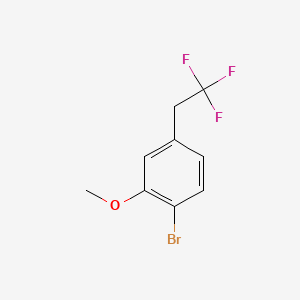
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 2-methoxy-4-(2,2,2-trifluoroethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical reagent.
Reduction: Lithium aluminum hydride in dry ether is often employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-methoxy-4-(2,2,2-trifluoroethyl)aniline or 2-methoxy-4-(2,2,2-trifluoroethyl)thiophenol.
Oxidation: The major product is 2-methoxy-4-(2,2,2-trifluoroethyl)benzaldehyde.
Reduction: The major product is 1-bromo-2-methoxy-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-methoxy-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both a methoxy group and a trifluoroethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H8BrF3O |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-6(2-3-7(8)10)5-9(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HBQHTFBAIWNKQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


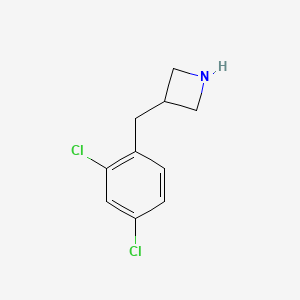
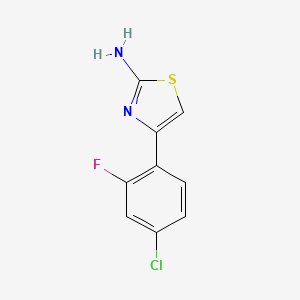
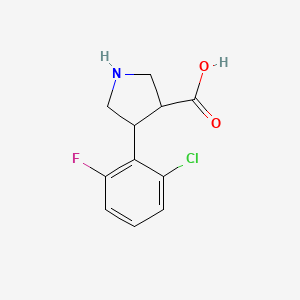

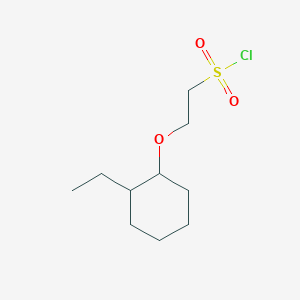


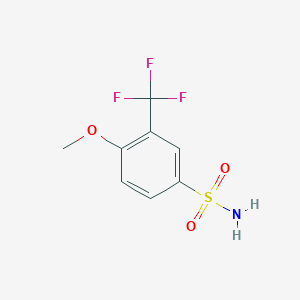

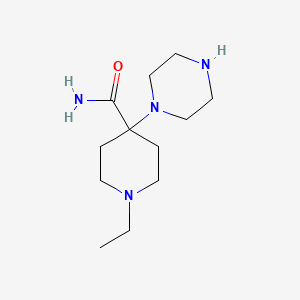

![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)


